molecular formula C23H20N2O2S B2679177 2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 1223854-93-0

2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2679177
CAS No.: 1223854-93-0
M. Wt: 388.49
InChI Key: UQAKHIHIEBNLJY-UHFFFAOYSA-N
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Description

2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features an oxazole ring, a naphthalene moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The oxazole derivative can be reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with an acetamide derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage.

    Reduction: Reduction reactions may target the oxazole ring or the acetamide group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-phenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
  • 2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(phenyl)acetamide

Uniqueness

The presence of the 3,4-dimethylphenyl group and the naphthalene moiety in 2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-10-11-18(12-16(15)2)21-13-24-23(27-21)28-14-22(26)25-20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAKHIHIEBNLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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